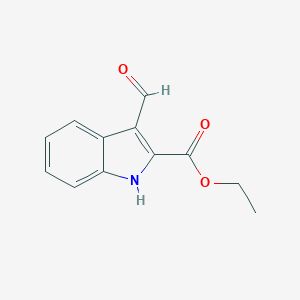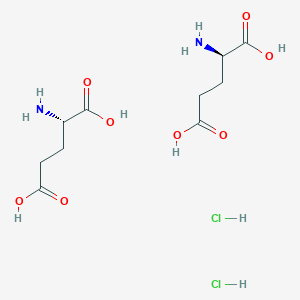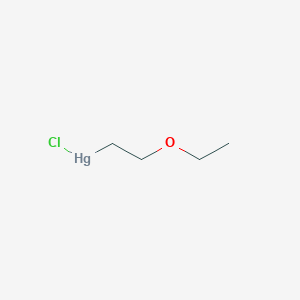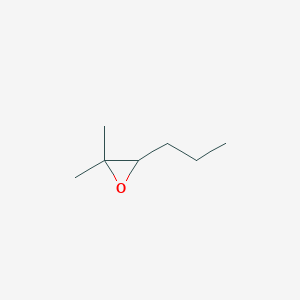![molecular formula C13H21NO5S2 B091885 1-Methoxy-4-[1-(2-sulfosulfanylethylamino)butan-2-yloxy]benzene CAS No. 19143-04-5](/img/structure/B91885.png)
1-Methoxy-4-[1-(2-sulfosulfanylethylamino)butan-2-yloxy]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methoxy-4-[1-(2-sulfosulfanylethylamino)butan-2-yloxy]benzene: is a chemical compound with the molecular formula C13H21NO4S2 It is known for its unique structure, which includes a thiosulfate group, an aminoethyl group, and a p-methoxyphenyloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methoxy-4-[1-(2-sulfosulfanylethylamino)butan-2-yloxy]benzene typically involves the reaction of 2-(p-Methoxyphenyloxy)butylamine with ethylene thiosulfate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with the presence of a base like sodium hydroxide to facilitate the reaction. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 1-Methoxy-4-[1-(2-sulfosulfanylethylamino)butan-2-yloxy]benzene can undergo oxidation reactions, where the thiosulfate group is oxidized to form sulfonate derivatives.
Reduction: The compound can also be reduced under specific conditions to yield thiol derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the thiosulfate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like halides, amines, or alcohols can be used in substitution reactions.
Major Products:
Oxidation: Sulfonate derivatives.
Reduction: Thiol derivatives.
Substitution: Various substituted products depending on the nucleophile used.
Scientific Research Applications
Chemistry: 1-Methoxy-4-[1-(2-sulfosulfanylethylamino)butan-2-yloxy]benzene is used as a reagent in organic synthesis for the preparation of various sulfur-containing compounds. It is also studied for its potential as a ligand in coordination chemistry.
Biology: In biological research, this compound is investigated for its potential role in modulating enzyme activity and as a probe for studying sulfur metabolism in cells.
Medicine: There is ongoing research into the potential therapeutic applications of this compound, particularly in the development of drugs targeting oxidative stress and inflammation.
Industry: In industrial applications, this compound is used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-Methoxy-4-[1-(2-sulfosulfanylethylamino)butan-2-yloxy]benzene involves its interaction with molecular targets such as enzymes and proteins. The thiosulfate group can act as a sulfur donor, participating in redox reactions and modulating the activity of enzymes involved in oxidative stress pathways. The compound may also interact with cellular receptors, influencing signal transduction pathways and cellular responses.
Comparison with Similar Compounds
- Ethanethiol, 2-(2-(p-methoxyphenoxy)butyl)amino-, hydrogen sulfate
- S-2-(2-aminoethylamino)ethyl phenyl sulfide
- S-2-(2-aminoethylamino)ethyl propyl sulfide
Comparison: 1-Methoxy-4-[1-(2-sulfosulfanylethylamino)butan-2-yloxy]benzene is unique due to the presence of the p-methoxyphenyloxy group, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different solubility, stability, and biological activity, making it a valuable compound for specific research and industrial applications.
Properties
CAS No. |
19143-04-5 |
|---|---|
Molecular Formula |
C13H21NO5S2 |
Molecular Weight |
335.4 g/mol |
IUPAC Name |
1-methoxy-4-[1-(2-sulfosulfanylethylamino)butan-2-yloxy]benzene |
InChI |
InChI=1S/C13H21NO5S2/c1-3-11(10-14-8-9-20-21(15,16)17)19-13-6-4-12(18-2)5-7-13/h4-7,11,14H,3,8-10H2,1-2H3,(H,15,16,17) |
InChI Key |
VAWKCKSEPXDHCO-UHFFFAOYSA-N |
SMILES |
CCC(CNCCSS(=O)(=O)O)OC1=CC=C(C=C1)OC |
Canonical SMILES |
CCC(CNCCSS(=O)(=O)O)OC1=CC=C(C=C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



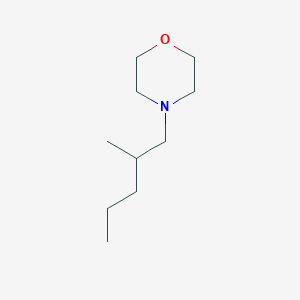
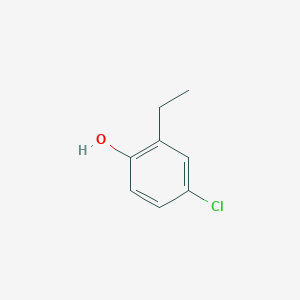
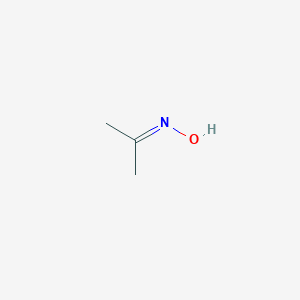
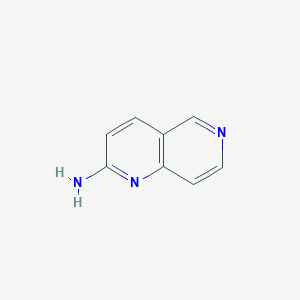
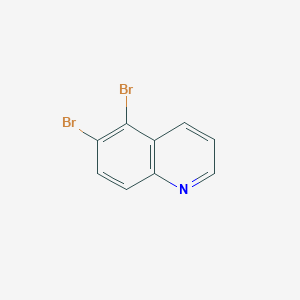
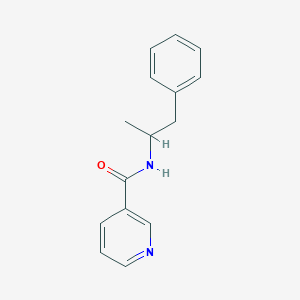
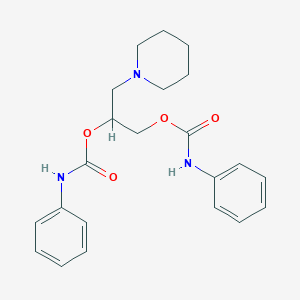

![Silane, trimethyl[2-(phenylthio)ethoxy]-](/img/structure/B91817.png)
